methyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate
Overview
Description
Methyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate is a useful research compound. Its molecular formula is C12H13Cl2NO3 and its molecular weight is 290.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.0272487 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Organotin(IV) complexes, utilizing amino acetate functionalized Schiff bases, have shown significant in vitro cytotoxicity against various human tumor cell lines. These compounds, characterized by spectroscopic techniques and elemental analyses, exhibit polymeric chains with potential anticancer applications. Their cytotoxicity has been compared favorably against standard chemotherapy agents such as doxorubicin and cisplatin, indicating their potential as novel anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
Photodynamic Therapy for Actinic Keratosis
Photodynamic therapy (PDT) using 5-aminolaevulinic acid or its derivatives, including methyl 5-aminolaevulinate, has been ranked as a first-line therapy for actinic keratosis. A study comparing BF-200 ALA with a registered methyl-5-aminolaevulinate cream demonstrated the efficacy of this approach in treating neoplastic skin diseases. The gel formulation of ALA used in the study suggests an improvement in skin penetration and stability, highlighting the therapeutic potential of such compounds in dermatology (Dirschka et al., 2012).
Molecular Docking and Pharmacological Importance
Molecular docking and vibrational studies have revealed the significance of butanoic acid derivatives, including those with structural similarities to methyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate, in binding and inhibiting growth factors such as Placenta growth factor (PIGF-1). These compounds exhibit promising biological activities, suggesting their potential for further investigation in pharmacological applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Nonlinear Optical Properties
Research into novel compounds with similar structural frameworks has highlighted their potential in the field of nonlinear optics. Studies on the nonlinear optical properties of such compounds indicate their capability as materials for optical limiting applications. This research opens avenues for the development of new materials with enhanced optical properties, potentially useful in photonic devices and technologies (Murthy et al., 2013).
Properties
IUPAC Name |
methyl 5-(3,4-dichloroanilino)-5-oxopentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c1-18-12(17)4-2-3-11(16)15-8-5-6-9(13)10(14)7-8/h5-7H,2-4H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIWSYCLUQIMJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)NC1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.